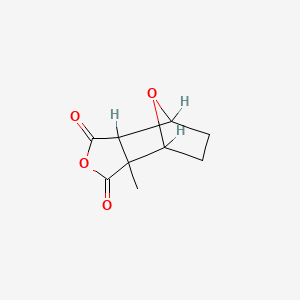
Exo-cis-3,6-epoxy-1-methylhexahydrophthalic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-cis-3,6-epoxy-1-methylhexahydrophthalic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Exo-cis-3,6-epoxy-1-methylhexahydrophthalic anhydride (EHPA) is a compound primarily used as a hardener in epoxy resin formulations. Understanding its biological activity is crucial for assessing its safety and potential health impacts, particularly in occupational settings where exposure may occur. This article reviews the available literature on the biological effects of EHPA, focusing on its toxicity, sensitization potential, and metabolic pathways.
EHPA is a cyclic anhydride with the following characteristics:
| Property | Value |
|---|---|
| CAS Number | 6118-51-0 |
| Molecular Formula | C8H6O4 |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione |
| Synonyms | exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride |
Acute Toxicity
EHPA exhibits low acute toxicity based on various studies:
- Oral Toxicity : The median lethal dose (LD50) in rats is approximately 2700 mg/kg body weight (bw), indicating low oral toxicity .
- Dermal Toxicity : In rabbits, the LD50 was greater than 2000 mg/kg bw with minimal irritant effects observed .
- Inhalation Toxicity : The median lethal concentration (LC50) was reported to be greater than 1100 mg/m³ in rats with no fatalities during exposure .
Sensitization Potential
A study involving workers exposed to epoxy resins containing EHPA revealed significant sensitization effects. Out of 32 workers surveyed:
- Sensitization : Specific IgE antibodies to hexahydrophthalic anhydride (HHPA), a related compound, were detected in 25% of the workers. Symptoms included irritation of the eyes and airways .
- Exposure Conditions : Symptoms were often linked to high peak exposures during specific tasks such as resin mixing or manual application .
Metabolism and Excretion
The biological half-life of EHPA has been reported to be approximately two hours in humans . Studies on animal models indicate rapid hydrolysis upon exposure, leading to the formation of diacid metabolites that are subsequently excreted via urine. In guinea pigs and rats exposed to radiolabeled EHPA:
- Distribution : Radioactivity was primarily found in the nasal mucosa and other mucosal tissues rather than in the lungs, suggesting significant local metabolism upon exposure .
Occupational Exposure
A cross-sectional study highlighted the occupational risks associated with EHPA exposure. Workers handling epoxy resins showed symptoms correlating with sensitization to the compound. The study emphasized the need for monitoring and controlling exposure levels in industrial settings to mitigate health risks .
Conclusions
This compound presents low acute toxicity but poses potential sensitization risks among exposed workers. The rapid metabolism and excretion of the compound suggest that while acute effects may be limited, chronic exposure could lead to sensitization and allergic reactions. Ongoing monitoring and adherence to safety protocols are essential for minimizing health risks associated with this compound in occupational settings.
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3 |
Clave InChI |
RJXMWQSSXZMNIT-UHFFFAOYSA-N |
SMILES canónico |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Sinónimos |
palasonin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















